BENGHE Foundational & Exploratory

Check Availability & Pricing

Comprehensive Structural & Functional
Analysis: 4-(3-Chlorophenyl)-1-(3-
Nitrophenyl)-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

4-(3-chlorophenyl)-1-(3-
Compound Name:

nitrophenyl)-1H-pyrazole
CAS No.: 318288-84-5

Cat. No.: B2746365

Get Quote

\ J

Executive Summary

4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazole represents a privileged 1,4-diarylpyrazole
scaffold. Unlike the more common 1,3- or 1,5-isomers (e.g., Celecoxib, Rimonabant), the 1,4-
substitution pattern provides a linear, rod-like topology often utilized to penetrate deep
hydrophobic pockets in protein targets such as p38 MAPK, JNK, and CDK kinases.

This guide analyzes the molecule as a chemical entity, detailing its physicochemical properties,
robust synthetic pathways, and structure-activity relationship (SAR) potential.

Chemical Structure & Physicochemical
Properties[1][2][3][4][5][6]1[7][8]
Structural Identity

¢ |[UPAC Name: 4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazole
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o Core Scaffold: 1H-Pyrazole (aromatic 5-membered heterocycle).[1][2]
e Substituents:
o Position 1 (

): 3-Nitrophenyl (Strong Electron Withdrawing Group - EWG).

o Position 4 (

): 3-Chlorophenyl (Lipophilic, Weak EWG).

Electronic & Conformational Analysis

The pyrazole ring acts as a linker. The

-aryl bond is relatively rigid due to conjugation with the pyrazole
-system, while the

-aryl bond has a low rotational barrier, allowing the molecule to adopt a twisted conformation to
minimize steric clash between the phenyl protons and the pyrazole core.

» Electronic Effect (Nitro): The 3-nitro group on the

-phenyl strongly withdraws electron density from the pyrazole ring via induction and
resonance. This significantly lowers the basicity of the

nitrogen (
of conjugate acid likely < 1.0), reducing non-specific binding to acidic protein residues.

 Lipophilicity (Chloro): The 3-chloro substituent enhances lipophilicity (

) and metabolic stability, blocking the metabolically vulnerable para-position of the phenyl
ring.

Physicochemical Data Profile (Predicted)
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Property Value (Est.) Significance

Molecular Formula --

Fragment-like, suitable for lead

Molecular Weight 299.71 g/mol o
optimization.
Highly lipophilic; likely requires
cLogP ~4.2-45 formulation aid (e.qg.,
DMSO/PEG).
- Good membrane permeabilit
TPSA 63 P y
(Rule of 5 compliant).
H-Bond Donors 0 No -NH or -OH groups.
Pyrazole
H-Bond Acceptors 4
, Nitro group oxygens.
-Aryl and
Rotatable Bonds 2
-Aryl bonds.

Synthetic Methodology

The synthesis of 1,4-diarylpyrazoles requires regioselective control to avoid 1,3- or 1,5-
isomers. The most robust, self-validating protocol utilizes a Suzuki-Miyaura Cross-Coupling
approach on a pre-formed pyrazole core.

Retrosynthetic Analysis

The molecule is disconnected at the

-Aryl bond.

e Fragment A: 4-Bromo-1-(3-nitrophenyl)-1H-pyrazole (Electrophile).

» Fragment B: 3-Chlorophenylboronic acid (Nucleophile).

Protocol: Regioselective Suzuki Coupling
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Objective: Synthesize 4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazole.

Step 1: Construction of the N-Aryl Pyrazole Core

Reagents: 4-Bromopyrazole, 1-Fluoro-3-nitrobenzene,

, DMF.

e Conditions:

reaction. Heat at 100°C for 12h.

e Mechanism: Nucleophilic attack of pyrazole

on the electron-deficient fluorobenzene.

 Validation:
NMR confirms loss of pyrazole NH signal and appearance of aromatic nitro-pattern.
Step 2: Suzuki-Miyaura Coupling (

Arylation)

Reagents: Intermediate from Step 1, (3-Chlorophenyl)boronic acid,
(5 mol%),

(2 eq).

Solvent: 1,4-Dioxane : Water (4:1).[3] Degassed.

Conditions: Microwave irradiation at 120°C for 1h (or reflux 16h).

Purification: Silica gel chromatography (Hexane/EtOAcC).
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4-Bromopyrazole SNAr (K2CO3, DMF)

Intermediate:
/ 1-(3-nitrophenyl)-4-bromopyrazole w
Target:

3-Chlorophenylboronic acid | ¥ 4-(3-Cl-Ph)-1-(3-NO2-Ph)-pyrazole

Pd(dppf)CI2 / Cs2CO3

1-Fluoro-3-nitrobenzene

Click to download full resolution via product page

Caption: Two-step regioselective synthesis via SNAr followed by Suzuki Cross-Coupling.

Biological Potential & SAR Logic

This scaffold is a classic "Hinge Binder" candidate for kinase inhibition. The pyrazole nitrogen (

) can serve as a hydrogen bond acceptor to the hinge region of the ATP-binding pocket.

Signaling Pathway Interaction (Hypothetical)

In a kinase context (e.g., p38 MAPK), the 1,4-diaryl structure mimics the ATP adenine ring.
e Hinge Binding: Pyrazole
accepts H-bond from the backbone amide (e.g., Met109 in p38).

o Hydrophobic Pocket: The 3-chlorophenyl group occupies the hydrophobic "Gatekeeper"
pocket.

e Solvent Front: The 3-nitrophenyl group projects toward the solvent interface or interacts with
the ribose-binding pocket.

Metabolic Liability: The Nitro Group

The nitro (

) group is a structural alert in drug development due to potential metabolic reduction to an
aniline (

) by nitroreductases (liver/gut microbiota).
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» Consequence: The resulting aniline is electron-rich, potentially leading to reactive
metabolites (quinone imines) or rapid clearance.

» Optimization: In a lead optimization campaign, the nitro group is often replaced with a cyano
(-CN), trifluoromethyl (-CF3), or sulfonamide (-SO2NH2) to maintain electron withdrawal
while improving safety.

4-(3-Cl-Ph)-1-(3-NO2-Ph)-pyrazole

- ~<
-~ S~o
-~ =
-
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Pyrazole N2: 3-Cl Group: 3-NO2 Group:
H-Bond Acceptor (Hinge) Lipophilic Pocket Fill Solvent Exposed / Metabolic Liability

Kinase Inhibition Nitro Reduction
(p38, INK, CDK) (Toxicity Risk)

Click to download full resolution via product page

Caption: Structure-Activity Relationship (SAR) mapping of the scaffold to biological outcomes.

Experimental Characterization

To validate the synthesis of this specific isomer, the following spectral signatures must be
observed.

Proton NMR ( NMR, 400 MHz, )

e Pyrazole Protons: Two distinct singlets (or finely split doublets) in the aromatic region (
7.8 - 8.5 ppm).
o : Deshielded, typically singlet ~8.1 ppm.
o : Deshielded, typically singlet ~8.4 ppm (closer to

-aryl).
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» 3-Nitrophenyl: Four aromatic protons. Look for the highly deshielded proton between the
nitro and pyrazole attachment (

~8.6 ppm, triplet-like).
e 3-Chlorophenyl: Four aromatic protons, multiplet pattern

7.3-7.6 ppm.

Mass Spectrometry (LC-MS)

 lonization: ESI+ (Electrospray lonization).
e Molecular lon

: Expected m/z ~300.1.

 Isotope Pattern: Distinct Chlorine signature (

ratio of 3:1). You should see peaks at 300.1 (100%) and 302.1 (33%).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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